molecular formula C19H20N6O4S B2692699 N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034227-46-6

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No. B2692699
CAS RN: 2034227-46-6
M. Wt: 428.47
InChI Key: UMEBJZTVVYGXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-ethoxypyrimidine-4-carboxamide” is a chemical compound with the molecular formula C27H22N4O5S. It has an average mass of 514.552 Da and a monoisotopic mass of 514.131104 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfamoyl group attached to a phenyl ring . Further analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a molar refractivity of 128.7±0.5 cm3, and a polar surface area of 142 Å2 . It also has several freely rotating bonds and a polarizability of 51.0±0.5 10-24 cm3 .

Scientific Research Applications

Interaction with Proteins

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-ethoxypyrimidine-4-carboxamide and its derivatives show potential in interacting with proteins. Research on similar compounds, such as p-hydroxycinnamic acid amides, demonstrates their ability to bind with bovine serum albumin (BSA), a model protein. These interactions were analyzed through fluorescence and UV–vis spectral studies, providing insights into the binding constants, number of binding sites, and conformational changes in BSA (Meng et al., 2012).

Anticancer Potential

Compounds related to this compound have been studied for their anticancer properties. For instance, pyrazolopyrimidines derivatives have shown cytotoxic effects against cancer cell lines, including HCT-116 and MCF-7, and inhibition of 5-lipoxygenase, suggesting their potential as anticancer agents (Rahmouni et al., 2016).

Antimicrobial Activity

Research into similar pyrimidine derivatives indicates potential antimicrobial activities. Synthesis of selenium containing sulfa drugs, including derivatives of 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzene sulfonamide, has shown bactericidal effects against various microorganisms, suggesting their utility in antibacterial applications (Abdel‐Hafez, 2010).

Nonlinear Optical Properties

The pyrimidine ring, a key element in this compound, has been studied for its nonlinear optical (NLO) properties. Thiopyrimidine derivatives, for instance, have shown promising applications in the fields of medicine and nonlinear optics, highlighting the versatility of pyrimidine-based compounds in various technological applications (Hussain et al., 2020).

Antiprotozoal Activity

Similar pyrimidine compounds have demonstrated significant antiprotozoal activities. For example, imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown potent inhibitory effects against protozoal infections, suggesting a potential role for related pyrimidine derivatives in treating such diseases (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using pyrimidine derivatives is a significant area of research. These compounds, including various pyridines, pyrimidinones, and oxazinones, have shown antimicrobial properties, indicating their potential in developing new therapeutic agents (Hossan et al., 2012).

Future Directions

The future directions for research on this compound could include further investigation into its potential as a protein kinase inhibitor for cancer treatment . Additionally, more research could be done to determine its exact synthesis process and to further analyze its physical and chemical properties.

properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c1-4-29-18-10-16(20-11-21-18)19(26)24-14-5-7-15(8-6-14)30(27,28)25-17-9-12(2)22-13(3)23-17/h5-11H,4H2,1-3H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEBJZTVVYGXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.